molecular formula C11H12F3NO2 B1302890 (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 270065-76-4

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No.: B1302890
CAS No.: 270065-76-4
M. Wt: 247.21 g/mol
InChI Key: UUVNRBNPVFBPTH-VIFPVBQESA-N
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Description

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group in its structure enhances its stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its observed effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylalanine
  • 3-(Trifluoromethyl)benzylamine

Uniqueness

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

270065-76-4

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(3S)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1

InChI Key

UUVNRBNPVFBPTH-VIFPVBQESA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

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